molecular formula C14H29ClN2O3 B1383225 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride CAS No. 1909301-26-3

3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride

Cat. No.: B1383225
CAS No.: 1909301-26-3
M. Wt: 308.84 g/mol
InChI Key: RNQAQUZMRHLKHG-ULIKACSMSA-N
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Description

3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride is a synthetic compound with a molecular weight of 308.85 g/mol . It is characterized by its complex structure, which includes an amino group, a dimethylbutanamido group, and a methylhexanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride involves multiple stepsThe final step involves the addition of the hydrochloride group to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the dimethylbutanamido group can interact through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride include:

    3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid: Lacks the hydrochloride group.

    3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid methyl ester: Contains a methyl ester group instead of the hydrochloride.

    3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid ethyl ester: Contains an ethyl ester group instead of the hydrochloride. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride, commonly referred to as HMB (β-Hydroxy β-Methylbutyrate) in its active form, is a compound derived from the amino acid leucine. It has gained significant attention in the fields of nutrition and pharmacology due to its potential biological activities, particularly in muscle metabolism and recovery.

  • IUPAC Name : 3-(((S)-2-amino-3,3-dimethylbutanamido)methyl)-5-methylhexanoic acid hydrochloride
  • Molecular Formula : C14H28N2O3
  • Molecular Weight : 272.38 g/mol
  • CAS Number : 1909301-26-3
  • Muscle Protein Synthesis : HMB is known to stimulate muscle protein synthesis by activating the mTOR pathway, which is crucial for muscle growth and repair. This effect is particularly beneficial for individuals undergoing resistance training or recovering from injuries.
  • Anti-Catabolic Effects : HMB exhibits anti-catabolic properties, reducing muscle protein breakdown during periods of stress or caloric deficit. This is particularly relevant for athletes and individuals on weight loss regimens.
  • Immune Function : Some studies suggest that HMB may enhance immune function, particularly in populations undergoing physical stress or those with compromised immune systems.
  • Fat Loss : HMB has been associated with reductions in body fat percentage, likely due to its role in enhancing fat oxidation and preserving lean muscle mass during weight loss efforts.

Clinical Studies

Several clinical trials have investigated the effects of HMB supplementation on various populations:

  • Athletes : A study published in the Journal of Strength and Conditioning Research found that HMB supplementation improved strength gains and reduced muscle damage markers in resistance-trained individuals .
  • Elderly Population : Research in older adults indicated that HMB supplementation helped preserve lean body mass and improved functional performance in frail elderly individuals .
  • Post-Surgery Recovery : A clinical trial demonstrated that HMB supplementation accelerated recovery and improved nutritional status in patients recovering from major surgery .

Case Studies

StudyPopulationFindings
Journal of Strength and Conditioning ResearchResistance-trained athletesIncreased strength gains and reduced muscle damage markers
Clinical NutritionElderly patientsPreservation of lean body mass and improved physical performance
Nutrition JournalPost-surgical patientsEnhanced recovery and improved nutritional status

Safety and Dosage

HMB is generally considered safe for consumption with a typical dosage ranging from 1.5 to 3 grams per day. Side effects are minimal but may include gastrointestinal discomfort in some individuals.

Properties

IUPAC Name

3-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3.ClH/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5;/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18);1H/t10?,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQAQUZMRHLKHG-ULIKACSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C(C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(CC(=O)O)CNC(=O)[C@H](C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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